3-Cyclopropoxy-5-fluoroisonicotinamide
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Overview
Description
3-Cyclopropoxy-5-fluoroisonicotinamide is a chemical compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.18 g/mol It is known for its unique structure, which includes a cyclopropoxy group and a fluorine atom attached to an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-fluoroisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-fluoropyridine-4-carboxylic acid with appropriate reagents to form the desired amide. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-5-fluoroisonicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-(trifluoromethyl)aniline: This compound shares the cyclopropoxy group but has a trifluoromethyl group instead of a fluorine atom.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Another cyclopropoxy-containing compound with different substituents.
Uniqueness
3-Cyclopropoxy-5-fluoroisonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9FN2O2 |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-6-3-12-4-7(8(6)9(11)13)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
QLHLJDWRZKTNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C(=O)N)F |
Origin of Product |
United States |
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